Regioselectivity in Nitration: 6-Nitro vs. 5-Nitro Isomer Ratio and Separation
Nitration of 1,2,3,4-tetrahydronaphthalene yields a mixture of 5- and 6-nitrotetralin isomers. The 6-nitro isomer can be obtained as the major product under controlled conditions, but the 5-nitro isomer is also formed. The isomers can be separated by fractional distillation, with the 5- and 6-nitrotetralin mixture boiling at 160-170°C at 23 mmHg [1]. This demonstrates that the 6-nitro compound is not a unique product but part of an isomeric mixture that requires purification for specific applications.
| Evidence Dimension | Isomeric ratio in nitration |
|---|---|
| Target Compound Data | Major product under typical nitration conditions (exact ratio not specified in available data) |
| Comparator Or Baseline | 5-Nitro-1,2,3,4-tetrahydronaphthalene (CAS 29809-14-1) |
| Quantified Difference | Mixture of isomers requires separation; 5- and 6-nitrotetralin mixture boils at 160-170°C at 23 mmHg |
| Conditions | Nitration of tetralin (132 g) followed by fractional distillation |
Why This Matters
The need for isomer separation impacts procurement decisions, as the 6-nitro compound must be purchased as a pure isomer or obtained through purification, affecting cost and synthetic planning.
- [1] Mujahid Sher. Synthesis of 6,7-Dinitrotetralin. Scite.ai author profile, referencing nitration of tetralin. View Source
